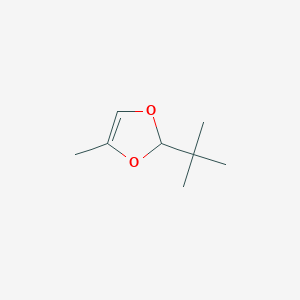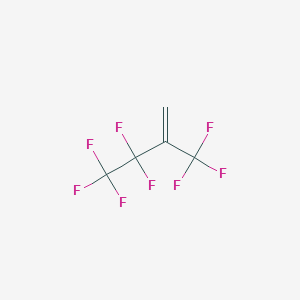
3,3,4,4,4-Pentafluoro-2-(trifluoromethyl)-1-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,4,4,4-Pentafluoro-2-(trifluoromethyl)-1-butene is a fluorinated organic compound characterized by its unique structure, which includes multiple fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-Pentafluoro-2-(trifluoromethyl)-1-butene typically involves the fluorination of precursor compounds. One common method involves the reaction of 3,3,4,4,4-pentafluoro-2-butanol with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is designed to maximize yield and purity while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
3,3,4,4,4-Pentafluoro-2-(trifluoromethyl)-1-butene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be employed under basic conditions.
Major Products Formed
Oxidation: Fluorinated alcohols or carboxylic acids.
Reduction: Hydrogenated derivatives with fewer fluorine atoms.
Substitution: Compounds with new functional groups replacing fluorine atoms.
科学的研究の応用
3,3,4,4,4-Pentafluoro-2-(trifluoromethyl)-1-butene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential use in fluorinated drug development due to its unique properties.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance.
作用機序
The mechanism of action of 3,3,4,4,4-Pentafluoro-2-(trifluoromethyl)-1-butene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the electronic structure of the target molecules, affecting their reactivity and stability. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in synthetic chemistry.
類似化合物との比較
Similar Compounds
- 3,3,4,4,4-Pentafluoro-2,2-bis(trifluoromethyl)butanoic acid
- 3,3,4,4,4-Pentafluoro-2-pentafluoroethyl-2-trifluoromethylbutanal
Uniqueness
Compared to similar compounds, 3,3,4,4,4-Pentafluoro-2-(trifluoromethyl)-1-butene stands out due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in various fields.
特性
CAS番号 |
189154-79-8 |
|---|---|
分子式 |
C5H2F8 |
分子量 |
214.06 g/mol |
IUPAC名 |
3,3,4,4,4-pentafluoro-2-(trifluoromethyl)but-1-ene |
InChI |
InChI=1S/C5H2F8/c1-2(4(8,9)10)3(6,7)5(11,12)13/h1H2 |
InChIキー |
NTJPBRSQUATARU-UHFFFAOYSA-N |
正規SMILES |
C=C(C(C(F)(F)F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile](/img/structure/B12577933.png)
![1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12577948.png)

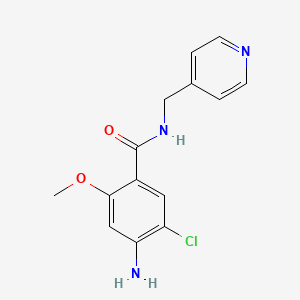
![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12577967.png)
![4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate](/img/structure/B12577971.png)
![6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12577977.png)

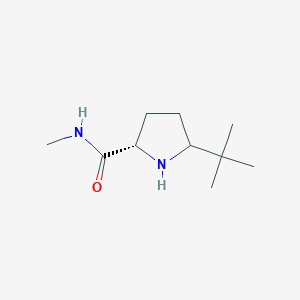

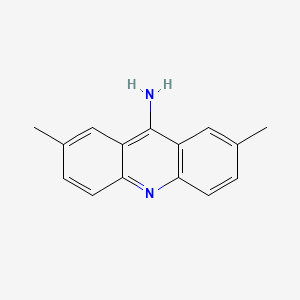
![1-{[(4-Methoxyphenyl)methyl]amino}-2,4,6-trimethylpyridin-1-ium](/img/structure/B12578005.png)
![N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine](/img/structure/B12578010.png)
